2-Aminohex-5-ynamide

Description

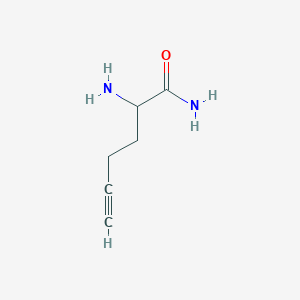

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

2-aminohex-5-ynamide |

InChI |

InChI=1S/C6H10N2O/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H2,8,9) |

InChI Key |

WIJLSVPWVARZEW-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC(C(=O)N)N |

Origin of Product |

United States |

Mechanistic Insights and Chemical Transformations of 2 Aminohex 5 Ynamide

Catalytic Reactivity of the 2-Aminohex-5-ynamide Moiety

The ynamide functional group, characterized by a nitrogen atom directly attached to an alkyne, is a versatile building block in modern organic synthesis. nih.gov Its unique electronic structure, featuring a polarized carbon-carbon triple bond due to the electron-donating nitrogen atom, imparts remarkable reactivity and allows for a diverse range of chemical transformations. nih.govulb.ac.be This reactivity is particularly pronounced in metal-catalyzed processes, where the ynamide can participate in a variety of reactions including cyclizations, additions, and coupling processes.

Metal-Catalyzed Transformations

The interaction of the ynamide moiety in compounds like this compound with various transition metals serves as a powerful strategy for constructing complex molecular architectures. Metals such as gold, copper, ruthenium, zinc, and silver have been shown to effectively catalyze a wide array of transformations, each exhibiting unique mechanistic pathways and leading to distinct product classes.

Gold-Catalyzed Reactions

Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating the C-C triple bond of ynamides. beilstein-journals.org This activation proceeds through the formation of a highly electrophilic keteniminium ion intermediate, which is susceptible to attack by a wide range of nucleophiles. nih.govmdpi.com This reactivity has been harnessed to develop numerous synthetic methodologies. researchgate.net

A primary application of gold catalysis is in intramolecular cycloisomerization reactions. mdpi.com For instance, tryptamine-derived ynamides can undergo gold(I)-catalyzed cycloisomerization to form fused indole (B1671886) N-heterocycles. mdpi.com Another notable transformation is the intramolecular hydroalkylation of ynamides to generate polysubstituted indenes. nih.gov This reaction is initiated by the generation of an activated keteniminium ion, which then triggers a nih.govorganic-chemistry.org-hydride shift followed by cyclization. nih.govnih.gov The efficiency of this process is highly dependent on the nature of the gold catalyst, with N-heterocyclic carbene (NHC)-gold complexes like IPrAuNTf₂ often showing superior activity compared to phosphine-ligated gold catalysts such as Ph₃PAuNTf₂. nih.govacs.org

Gold catalysts also facilitate intermolecular reactions. The nucleophilic addition of aniline derivatives to ynamides, catalyzed by the Gagosz catalyst, yields amidine products under mild conditions. nih.gov Furthermore, gold catalysis enables the reaction of ynamides with various nucleophiles, including nitrogen, oxygen, and carbon-based nucleophiles, to produce diverse functionalized products. mdpi.comresearchgate.net For example, the formal [3+2] cycloaddition between ynamides and isoxazoles, catalyzed by gold(I), leads to the formation of 2-amino pyrroles. mdpi.com

Table 1: Selected Gold-Catalyzed Reactions of Ynamides

| Reaction Type | Catalyst | Substrate Type | Product | Reference(s) |

|---|---|---|---|---|

| Intramolecular Hydroalkylation | IPrAuNTf₂ | Suitably substituted ynamides | 2-Amino-indenes | nih.govnih.gov |

| Cycloisomerization | (ArO)₃P)AuCl/AgOTf | Tryptamine-derived ynamides | Fused indole N-heterocycles | mdpi.com |

| Hydroamination | Gagosz Catalyst | Ynamides and Aniline Derivatives | Amidines | nih.gov |

| [3+2] Cycloaddition | Gold(I) Catalyst | Ynamides and Isoxazoles | 2-Amino Pyrroles | mdpi.com |

The general mechanism for gold-catalyzed nucleophilic addition involves the initial activation of the ynamide by the gold catalyst to form the keteniminium intermediate. mdpi.com The nucleophile then attacks the α-carbon of this intermediate, leading to the final product after protodeauration. mdpi.com

Copper-Catalyzed Cycloadditions and Coupling Processes

Copper catalysis has become a cornerstone for both the synthesis and functionalization of ynamides. ulb.ac.be Copper-based cross-coupling reactions are among the most efficient and general methods for preparing a wide variety of ynamides. ulb.ac.be One robust method involves the copper-catalyzed coupling of Grignard or organozinc nucleophiles with chloroynamides, which are formed in situ from 1,2-dichloroenamides. organic-chemistry.orgnih.gov This approach is highly versatile, tolerating a broad range of functional groups and steric demands. organic-chemistry.org Another key synthetic route is the copper-catalyzed aerobic oxidative cross-dehydrogenative coupling of terminal alkynes with secondary amides, which allows for the efficient synthesis of ynamides at room temperature. rsc.orgacs.org

Once formed, the ynamide moiety can participate in further copper-catalyzed transformations. These include cycloaddition reactions, which are powerful tools for constructing heterocyclic systems. For example, a copper-catalyzed enantioselective cycloaddition/amination cascade involving azomethine imines, terminal alkynes, and O-benzoylhydroxylamines has been developed to produce chiral amino-substituted bicyclic pyrazolines. rsc.org Copper also catalyzes the diamination of unactivated alkenes, a process that can install an amide and an azide group onto the alkene backbone. nih.gov

Table 2: Key Copper-Catalyzed Reactions Involving Ynamides

| Reaction Type | Catalyst System | Reactants | Product | Reference(s) |

|---|---|---|---|---|

| Ynamide Synthesis | CuCN | 1,2-Dichloroenamides, Grignard/Organozinc Reagents | Substituted Ynamides | organic-chemistry.orgnih.gov |

| Ynamide Synthesis (CDC) | Copper Catalyst | Secondary Amides, Terminal Alkynes | Ynamides | rsc.org |

| Cycloaddition/Amination | Copper Catalyst | Azomethine Imines, Terminal Alkynes, O-benzoylhydroxylamines | Chiral Bicyclic Pyrazolines | rsc.org |

| Coupling | Copper(I) Iodide, DMEDA | 1,1-Dibromo-1-alkenes, Nitrogen Nucleophiles | Ynamides | ulb.ac.be |

These copper-catalyzed methods provide a modular and highly adaptable approach to the synthesis and subsequent elaboration of ynamide-containing molecules, highlighting the utility of this metal in expanding the chemical space accessible from the this compound core. organic-chemistry.orgnih.gov

Ruthenium-Catalyzed Hydroamidations and Hydroaminations

Ruthenium complexes are effective catalysts for various transformations of unsaturated systems, including the ynamide moiety. One of the notable applications is in [2+2] cycloaddition reactions. For instance, ruthenium catalysts have been shown to mediate the cycloaddition between norbornene and ynamides, affording the corresponding cyclobutene products in good yields. nih.gov

Ruthenium catalysts are also employed in hydroamination and hydroamidation reactions. These processes involve the addition of an N-H bond across a C-C multiple bond. While ruthenium has been used to catalyze the hydroamination of terminal alkynes and vinylarenes, its application to unactivated alkenes is less common. nih.gov However, recent studies have shown that ruthenium can catalyze the intermolecular hydroamination of unactivated terminal alkenes with 2-aminopyridine serving as an ammonia (B1221849) surrogate. nih.gov This reaction proceeds via an unconventional pathway involving oxidative amination of the alkene followed by reduction of the resulting imine intermediate. nih.gov In the context of dienes, ruthenium-catalyzed transfer hydrogenation can facilitate a reductive C-C coupling with formaldimines to produce homoallylic amines, a process known as diene hydroaminomethylation. rsc.org

Table 3: Examples of Ruthenium-Catalyzed Reactions

| Reaction Type | Catalyst | Reactants | Product Type | Reference(s) |

|---|---|---|---|---|

| [2+2] Cycloaddition | Ruthenium Complex | Ynamides, Norbornene | Cyclobutene Adducts | nih.gov |

| Hydroamination | Ruthenium Complex | Unactivated Terminal Alkenes, 2-Aminopyridine | Markovnikov Amine Products | nih.gov |

| Hydroaminomethylation | Ruthenium Complex | 1,3-Dienes, Formaldimines | Homoallylic Amines | rsc.org |

Zinc-Catalyzed Hydroamination of Ynamides

Zinc-based catalysts, particularly zinc triflate (Zn(OTf)₂), have proven to be effective for the hydroamination of ynamides. rsc.org This reaction involves the addition of an amine N-H bond across the alkyne of the ynamide. The zinc(II)-catalyzed hydroamination of ynamides with aromatic amines provides a direct and facile route to a variety of substituted amidine compounds with high regioselectivity and in moderate to excellent yields. rsc.org The protocol demonstrates a broad substrate scope with respect to the aromatic amine and good functional group tolerance on the ynamide. rsc.org

The proposed mechanism for this transformation involves the activation of the ynamide's triple bond by the Lewis acidic zinc(II) triflate. rsc.org This activation facilitates the nucleophilic attack of the amine onto the alkyne, generating a vinyl zinc(II) intermediate. Subsequent hydrogen transfer and enamine/imine tautomerization yield the final amidine product. rsc.org In addition to hydroamination, zinc catalysts can also be used for the hydrocyanation of ynamides. researchgate.net This reaction, using zinc bromide, provides access to trisubstituted E-α-enamidonitriles with complete regio- and stereoselectivity. researchgate.net Furthermore, zinc triflate, in conjunction with a chiral ligand like N-methylephedrine, can catalyze the asymmetric nucleophilic addition of terminal ynamides to aldehydes, producing N-substituted propargylic alcohols in high yields and enantiomeric excesses. nih.gov

Table 4: Zinc-Catalyzed Transformations of Ynamides

| Reaction Type | Catalyst | Reactants | Product Type | Reference(s) |

|---|---|---|---|---|

| Hydroamination | Zn(OTf)₂ | Ynamides, Aromatic Amines | Substituted Amidines | rsc.org |

| Hydrocyanation | ZnBr₂ | Ynamides, TMSCN | E-α-enamidonitriles | researchgate.net |

| Asymmetric Aldehyde Addition | Zn(OTf)₂, N-methylephedrine | Terminal Ynamides, Aldehydes | N-Substituted Propargylic Alcohols | nih.gov |

Silver-Catalyzed Nucleophilic Additions

Silver catalysts, often in the form of silver triflate (AgOTf), are utilized in the activation of ynamides toward nucleophilic attack, leading to various cyclization and addition products. In certain rhodium-catalyzed reactions of ynamides, silver salts are employed as crucial additives to enhance catalytic efficiency, but they can also steer the reaction down a completely different pathway. nih.gov

Silver catalysis can promote tandem reactions, such as the cycloisomerization/Diels-Alder sequence of allenynamides. nih.gov Here, a silver triflate catalyst facilitates the initial cycloisomerization to generate a reactive diene, which can then be trapped by a dienophile. nih.gov Another significant application is in the diastereoselective synthesis of complex heterocyclic scaffolds. For example, a silver triflate/N-fluorobenzenesulfonimide (NFSI) catalyzed protocol allows for the coupling of tryptamine-ynamide cycloisomerization with the nucleophilic addition of indoles to produce spiro(indoline-3,4'-piperidine) derivatives as single diastereomers. nih.gov Silver has also been implicated in formal [4+3] cycloaddition reactions of in situ generated 1,2-diaza-1,3-dienes with C,N-cyclic azomethine imines. researchgate.net These reactions highlight the ability of silver catalysts to promote complex cascade processes involving nucleophilic additions to activated ynamide systems. nih.gov

Table 5: Silver-Catalyzed Reactions of Ynamides

| Reaction Type | Catalyst System | Substrate Type | Product Type | Reference(s) |

|---|---|---|---|---|

| Cycloisomerization/Diels-Alder | AgOTf | Allenynamides, Dienophiles | Tricyclic Structures | nih.gov |

| Cycloisomerization/Nucleophilic Addition | AgOTf / NFSI | Tryptamine-ynamides, Indoles | Spiro(indoline-3,4'-piperidine)s | nih.gov |

| Ring Closure | Silver Catalyst | Chiral Propargyl Amine Derivatives | Multifunctional 3-Pyrrolines | nih.gov |

| [4+3] Cycloaddition | Silver(I) | 1,2-diaza-1,3-dienes, Azomethine imines | Tetrazepine Derivatives | researchgate.net |

Organocatalyzed Transformations and Stereoselectivity

No research studies detailing the organocatalyzed transformations of this compound or the stereoselectivity of such reactions were found. General principles of organocatalysis on ynamides exist, but specific examples, catalysts, or stereochemical outcomes for this compound are not documented.

Cyclization and Cycloaddition Reactions Involving this compound

Intramolecular Cycloisomerization Processes

There is no available literature that specifically describes the intramolecular cycloisomerization of this compound. While ynamides, in general, can undergo various metal-catalyzed cycloisomerization reactions, the specific pathways and products for this substrate have not been reported.

[2+2] Cycloaddition–Retroelectrocyclization Pathways

The [2+2] cycloaddition–retroelectrocyclization (CA-RE) reaction is a known process for electron-rich alkynes reacting with electron-deficient alkenes. However, no studies were identified that apply this reaction pathway specifically to this compound. The behavior of this particular compound in a CA-RE reaction, including potential intermediates and final products, remains uninvestigated in the available scientific record.

Multicomponent Coupling Reactions (e.g., AYA/KYA processes)

Information regarding the participation of this compound in multicomponent coupling reactions, such as alkyne-yne-alkyne (AYA) or related ketone-yne-alkyne (KYA) processes, is not available. The reactivity of this compound in such complex, one-pot transformations has not been a subject of published research.

Nucleophilic Addition Reactions of this compound

Hydroamination and Hydroamidation Mechanisms

Specific mechanisms for the hydroamination or hydroamidation of this compound are not described in the literature. While the addition of N-H bonds across alkyne moieties is a fundamental reaction, detailed mechanistic studies, including catalyst systems, regioselectivity, and stereoselectivity for this compound, could not be found.

Aminolysis Reactions of this compound

The aminolysis of this compound involves the reaction of the ynamide functionality with an amine. This reaction is a subset of the broader class of nucleophilic additions to ynamides. The polarization of the ynamide triple bond, influenced by the nitrogen atom, renders the β-carbon susceptible to nucleophilic attack. brad.ac.uk The primary amino group within the this compound structure can also participate in intramolecular reactions or influence the reactivity of the ynamide.

Aminolysis of ynamides can proceed under various conditions, including thermal or metal-catalyzed activation. The outcome of the reaction is largely dependent on the nature of the attacking amine and the reaction conditions. For instance, the reaction of an ynamide with a primary or secondary amine can lead to the formation of enamines or other nitrogen-containing heterocycles through subsequent cyclization reactions. acs.org

A generalized scheme for the aminolysis of an ynamide is presented below:

Scheme 1: Generalized Aminolysis of an Ynamide

Where EWG is an electron-withdrawing group.

In the context of this compound, both intermolecular and intramolecular aminolysis are conceivable. Intermolecular aminolysis would involve the reaction with an external amine, leading to a variety of substituted enamides. The intramolecular variant could involve the primary amino group at the 2-position attacking the ynamide triple bond, which would lead to the formation of a cyclic product. Such intramolecular cyclizations are common for amino-substituted alkynes. nih.govfrontiersin.org

| Reactant (Amine) | Product Type | Potential for this compound |

| Primary Amine (R-NH₂) | Substituted Enamine | Intermolecular reaction leading to a diamino-alkene derivative. |

| Secondary Amine (R₂NH) | Substituted Enamine | Intermolecular reaction leading to a more substituted diamino-alkene derivative. |

| Ammonia (NH₃) | Enamine | Intermolecular reaction leading to a gem-diamino-alkene derivative. |

| Internal Amino Group | Cyclic Imine/Enamine | Intramolecular cyclization to form a nitrogen-containing ring. |

Rearrangements and Isomerizations of this compound Derivatives

Derivatives of this compound can undergo a variety of rearrangement and isomerization reactions, which are characteristic of ynamide chemistry. These transformations often lead to the formation of structurally diverse and complex molecules from relatively simple precursors. brad.ac.uknih.gov

One of the prominent rearrangements for ynamides is the nih.govnih.gov-sigmatropic rearrangement, such as the aza-Claisen rearrangement. For this to occur with a derivative of this compound, an N-allyl substituent would be required. Such a rearrangement would lead to the formation of α-allyl imidates. nih.gov Another potential rearrangement is the ynamide Smiles rearrangement, which can be triggered by various conditions, including photoredox catalysis, leading to functionalized indoles and isoquinolines. acs.orgresearchgate.net

Isomerization of ynamides to other functionalities is also a known process. For instance, N-sulfonyl ynamides can isomerize to ketenimines under radical conditions. acs.orgacs.org The terminal alkyne in the this compound framework can also undergo isomerization to an internal alkyne or an allene under specific basic or acidic conditions. nih.govyoutube.com

The following table summarizes potential rearrangement and isomerization reactions for derivatives of this compound:

| Reaction Type | Required Derivative Feature | Product Type |

| Aza-Claisen Rearrangement | N-allyl group | α-allyl imidate |

| Ynamide Smiles Rearrangement | Appropriate aromatic substituent | Functionalized heterocycles |

| Isomerization to Ketenimine | N-sulfonyl group | Ketenimine |

| Alkyne Isomerization | Terminal alkyne | Internal alkyne or allene |

| Cycloisomerization | Unsaturated tether | Fused heterocyclic systems researchgate.net |

Functional Group Interconversions of the this compound Framework

The this compound framework contains three key functional groups that can be interconverted to create a variety of derivatives: the primary amine, the terminal alkyne, and the amide functionality inherent to the ynamide. Functional group interconversions are fundamental in organic synthesis for modifying the reactivity and properties of a molecule. solubilityofthings.comfiveable.mescribd.com

Primary Amine Interconversions: The primary amino group at the 2-position can be converted into a wide range of other functional groups. For example, it can be acylated to form amides, alkylated to secondary or tertiary amines, or converted to a diazonium salt which can then be replaced by various nucleophiles. almerja.comub.edu

Terminal Alkyne Interconversions: The terminal alkyne is a versatile functional group. It can be reduced to an alkene or an alkane. imperial.ac.ukdummies.com It can also participate in coupling reactions, such as the Sonogashira coupling, to form internal alkynes. Hydration of the terminal alkyne would yield a methyl ketone. dummies.com Furthermore, the terminal alkyne can be converted to other functional groups via hydroboration-oxidation to yield an aldehyde. dummies.comorganic-chemistry.org

Ynamide Moiety Interconversions: The ynamide itself can be considered a functional group that can be transformed. For example, hydrolysis of the ynamide would lead to the corresponding amide. nih.gov Reduction of the ynamide can lead to enamines or saturated amines depending on the reaction conditions.

Below is a table detailing some of the possible functional group interconversions for this compound:

| Original Functional Group | Reagent/Reaction Type | Resulting Functional Group |

| Primary Amine | Acyl Chloride | Amide |

| Primary Amine | Alkyl Halide | Secondary/Tertiary Amine |

| Primary Amine | NaNO₂, HCl | Diazonium Salt (intermediate) |

| Terminal Alkyne | H₂, Lindlar's Catalyst | Alkene (cis) |

| Terminal Alkyne | Na, NH₃ | Alkene (trans) fiveable.me |

| Terminal Alkyne | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone |

| Terminal Alkyne | 1. Sia₂BH 2. H₂O₂, NaOH | Aldehyde |

| Ynamide | H₃O⁺ | Amide |

Theoretical and Computational Investigations of 2 Aminohex 5 Ynamide Reactivity and Structure

Quantum Chemical Calculations for 2-Aminohex-5-ynamide and Transition States

Quantum chemical calculations would be employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of this compound. These calculations would also be crucial for locating and characterizing the transition state structures involved in its potential reactions, providing insight into the energy barriers and reaction pathways.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT studies are a powerful tool for investigating the mechanisms of chemical reactions. For this compound, DFT could be used to explore various potential transformations.

Elucidation of Energetic Profiles and Intermediates

This subsection would detail the energetic landscapes of reactions involving this compound. By calculating the relative energies of reactants, products, intermediates, and transition states, a complete energetic profile of a reaction can be constructed. This would allow for the identification of the most likely reaction pathways and the characterization of any transient intermediate species.

Catalytic Cycle Analysis and Transition State Characterization

In the context of catalyzed reactions, such as palladium-catalyzed cyclizations which are common for related compounds, DFT is used to elucidate the entire catalytic cycle. nih.govresearchgate.netacs.org This involves identifying each step of the cycle, from substrate binding to the catalyst to product release, and characterizing the geometry and energy of each transition state.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound in different environments, such as in solution or within a biological system. byu.eduacs.orgmorressier.com These simulations model the movement of atoms over time, offering a view of conformational changes, solvent interactions, and potential binding modes to other molecules.

Structure-Reactivity Relationship Prediction for this compound Analogues

By systematically modifying the structure of this compound and performing computational analyses on the resulting analogues, structure-reactivity relationships could be established. acs.orgcore.ac.uk This would involve correlating specific structural features with changes in reactivity, providing a predictive framework for designing new molecules with desired properties.

Advanced Analytical Methodologies for Characterization of 2 Aminohex 5 Ynamide in Research

Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry)

Spectroscopic methods are paramount for elucidating the molecular structure of 2-Aminohex-5-ynamide, providing detailed information about its atomic connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for defining the carbon-hydrogen framework of the molecule. nih.gov For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be utilized.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the amino group, the α-proton adjacent to the carbonyl group, the methylene (B1212753) protons, and the terminal alkyne proton. The chemical shifts (δ) would be indicative of the electronic environment of each proton. For instance, the α-proton would likely appear as a multiplet due to coupling with the adjacent methylene protons and the amino protons. The terminal alkyne proton would present a characteristic signal at a relatively low field.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all six carbon atoms in the molecule. The carbonyl carbon of the amide would have a characteristic downfield chemical shift (typically 170-180 ppm). The sp-hybridized carbons of the alkyne would also be readily identifiable.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity of the aliphatic chain. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, definitively linking the carbonyl group to the α-carbon and the alkyne to the rest of the carbon chain.

Hypothetical ¹H NMR Data for this compound:

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH₂) | 2.5 - 4.0 | Broad singlet | - |

| H-2 (α-CH) | ~3.5 | Multiplet | - |

| H-3 (CH₂) | ~1.8 | Multiplet | - |

| H-4 (CH₂) | ~2.2 | Multiplet | - |

| H-6 (≡CH) | ~2.0 | Triplet | ~2.5 |

Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern of this compound, further confirming its identity. nih.gov High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be employed to determine the exact mass of the molecular ion, allowing for the calculation of the elemental composition with high accuracy. The fragmentation pattern observed in MS/MS experiments would offer structural insights, for example, by showing the loss of the amide group or cleavage of the carbon chain.

Hypothetical Mass Spectrometry Data for this compound:

| Ion | m/z (calculated) | m/z (observed) | Assignment |

| [M+H]⁺ | 127.0866 | Molecular Ion | |

| [M-NH₃]⁺ | 110.0600 | Loss of Ammonia (B1221849) | |

| [M-C₂H₂]⁺ | 101.0709 | Loss of Acetylene |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating this compound from starting materials, byproducts, and other impurities. nih.gov A reversed-phase C18 column would likely be effective, using a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape for the amine. Detection could be achieved using a UV detector (as the amide bond has some UV absorbance) or, more universally, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).

Gas Chromatography (GC): For GC analysis, derivatization of the polar amino and amide groups would likely be necessary to increase the volatility and thermal stability of this compound. Derivatizing agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be used to convert the N-H bonds to N-SiMe₃ bonds. GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would provide high-resolution separation and identification of volatile components in a sample.

Typical HPLC Parameters for Purity Analysis of this compound:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or ELSD |

X-Ray Diffraction Studies for Crystalline Forms

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, which govern the crystal packing. For polycrystalline powders, X-ray powder diffraction (XRPD) could be used to identify the crystalline phase and assess its purity.

Quantitative Analytical Methods for this compound in Research Samples

Accurate quantification of this compound in various research samples is crucial.

Quantitative NMR (qNMR): qNMR is a primary ratio method of measurement that can provide highly accurate and precise quantification without the need for an identical standard of the analyte. By integrating the signal of a specific proton of this compound against the signal of a certified internal standard with a known concentration, the concentration of the analyte can be determined directly.

HPLC with UV or MS Detection: A validated HPLC method with UV detection can be used for quantification by creating a calibration curve with standards of known concentration. nih.gov For more complex matrices or lower concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, highly specific and sensitive quantification can be achieved.

Strategic Applications and Derivatization of 2 Aminohex 5 Ynamide in Advanced Organic Synthesis

2-Aminohex-5-ynamide as a Versatile Building Block for Complex Molecules

This compound, with its terminal alkyne and primary amide functional groups, represents a versatile building block in organic synthesis. The strategic positioning of these reactive sites allows for a diverse range of transformations, making it a valuable precursor for the construction of complex molecular architectures, including nitrogen-containing heterocycles, functionalized enamides, and macrocyclic structures.

Assembly of N-Heterocycles

The dual functionality of this compound provides a powerful platform for the synthesis of various nitrogen-containing heterocycles (N-heterocycles), which are core structures in many pharmaceuticals and biologically active compounds. The terminal alkyne can participate in a variety of metal-catalyzed cyclization reactions.

Methodologies applicable to the synthesis of N-heterocycles from alkynyl amides include:

Palladium-Catalyzed Cascade Reactions : A one-pot synthesis of pyrroles can be achieved through a cascade reaction involving the coupling of an alkyne with a propargyl amine derivative, followed by isomerization and cyclization. nih.gov This strategy highlights the potential for this compound to be used in similar cascades to form substituted pyrroles or other five-membered heterocycles. nih.gov

Gold-Catalyzed Heterocyclization : Gold catalysts are effective in promoting the cyclization of nonactivated alkynes with hydroxamic acids to form 1,4,2-dioxazoles. organic-chemistry.org This suggests that under appropriate conditions, the amide and alkyne of this compound could undergo gold-catalyzed intramolecular reactions.

Bimetallic Catalysis : The use of two different metal catalysts, such as Au(I) and Ni(II), can enable asymmetric cascade reactions between alkynyl amides and keto esters to produce spiro aminals with high yields and enantioselectivity. mdpi.com Similarly, a Zn(II)/Sc(III) bimetallic system can catalyze the reaction between alkynyl amides and aldehydes to form oxazoles. mdpi.com

Metal-Free Cycloaddition : Ynamides can undergo metal-free [3+2] cycloaddition with anthranils to synthesize functionalized 2-aminoindoles. nih.gov

The following table summarizes representative examples of N-heterocycle synthesis from alkyne and amide precursors.

| Heterocycle Class | Method | Key Features |

| Pyrroles | Palladium-Catalyzed Cascade | One-pot, air and moisture tolerant, ambient temperature. nih.gov |

| Spiro Aminals | Bimetallic Au(I)/Ni(II) Catalysis | High yields and excellent enantioselectivity. mdpi.com |

| Oxazoles | Bimetallic Zn(II)/Sc(III) Catalysis | Atom-economic and straightforward. mdpi.com |

| Fused Bicyclic N,O-Acetals | Gold and Brønsted Acid Co-catalysis | Inverse electron-demand hetero-Diels–Alder reaction. mdpi.com |

| 7-Nitroindoles | Gold(I)-Catalyzed [3+2] Cycloaddition | High regioselectivity for functionalized indoles. nih.gov |

| 2-Aminoindoles | Metal-Free [3+2] Cycloaddition | Flexible and facile route to functionalized indoles. nih.gov |

Synthesis of Enamides and other Unsaturated Amides

Enamides are valuable intermediates in organic synthesis, found in natural products and used in the preparation of amino acids and drug metabolites. organic-chemistry.org The hydroamidation of the terminal alkyne in this compound offers a direct route to enamides.

Key findings in enamide synthesis from terminal alkynes and primary amides include:

Palladium-Catalyzed Hydroamidation : A mild and operationally simple method for the hydroamidation of electron-deficient terminal alkynes with amides using a palladium catalyst can stereoselectively produce Z-enamides. organic-chemistry.orgacs.org The reaction's stereoselectivity is attributed to hydrogen bonding between the amido proton and a carbonyl group in the vinyl-palladium intermediate. organic-chemistry.org

Ruthenium-Catalyzed Hydroamidation : A ruthenium-based catalyst system can promote the anti-Markovnikov addition of primary amides to terminal alkynes, leading to the stereoselective formation of Z-configured secondary enamides. organic-chemistry.orgthieme-connect.com This method is atom-economic and tolerates various functional groups. organic-chemistry.orgthieme-connect.com Subsequent in-situ isomerization can yield the thermodynamically more stable E-isomers. organic-chemistry.orgthieme-connect.com

The table below outlines catalytic systems for the synthesis of enamides.

| Catalyst System | Product Stereochemistry | Key Features |

|---|---|---|

| Pd(OAc)₂, TFA, NaOAc | Z-enamides | Mild, efficient, and high stereoselectivity for electron-deficient alkynes. organic-chemistry.org |

| Ru(II) complex, dicyclohexylphosphino)butane, Yb(OTf)₃ | Z-enamides | Anti-Markovnikov addition, applicable to various functionalized amides. organic-chemistry.orgthieme-connect.com |

Integration into Macrocyclic Structures

The bifunctional nature of this compound makes it a suitable candidate for constructing macrocyclic structures, which are of significant interest in drug discovery and materials science. uni-kiel.de The terminal alkyne and the amino/amide group can be involved in various macrocyclization strategies.

Relevant strategies for macrocyclization include:

Intramolecular Amidation : Copper(II)-catalyzed intramolecular amidation of ω-bromoalkynyl amides is a general and efficient method for synthesizing macrocyclic ynamides. organic-chemistry.org This suggests a pathway where a derivative of this compound could be cyclized.

Thiol-yne Coupling : The reaction between an alkyne-containing amino acid and cysteine can be used for thioether-cyclization under photo-induction, which is a method applicable to peptide macrocyclization. nih.gov

Click Chemistry : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for forming 1,2,3-triazole linkages within macrocycles, demonstrating the utility of the alkyne group in forming stable cyclic structures. d-nb.infonih.gov

Strategic Derivatization of this compound for Functional Material Research

The derivatization of this compound can lead to novel functional materials with interesting photophysical and electronic properties. The alkyne moiety is particularly useful for introducing chromophoric and electronically active groups.

Development of Chromophores and Fluorophores

The terminal alkyne of this compound can be functionalized through cross-coupling reactions to create extended π-conjugated systems, which are the basis for many chromophores and fluorophores.

Approaches to chromophore and fluorophore synthesis include:

Sonogashira Coupling : This palladium-catalyzed cross-coupling reaction is a key method for conjugating terminal alkynes with aromatic halides to create complex π-systems. nih.gov This can be used to attach various fluorophores to a molecular scaffold. nih.gov

Multicomponent Reactions (MCRs) : MCRs, such as the amine-aldehyde-alkyne (A³) coupling, can be employed to synthesize highly substituted and luminescent chromophores in a single step. rsc.org These reactions can be used to create macrocycles with intense luminescence. rsc.org

Indole-Based Push-Pull Chromophores : N-methyl indole (B1671886) can be used as a donor group to activate alkynes for reactions that form push-pull chromophores with tunable optical properties. acs.org

The following table shows examples of fluorophore classes and their properties.

| Fluorophore Class | Synthetic Method | Emission Wavelengths | Quantum Yields |

|---|---|---|---|

| Piperazinophanes | Amine-aldehyde-alkyne (A³) coupling | 432-501 nm | Not specified |

| Tetrahydropyrimidines | Five-component reaction | Green to blue in solid state | Up to 93% |

| Pyrazole (B372694) Derivatives | Palladium-catalyzed four-component reaction | 380-450 nm | Up to 85% |

Applications in Molecular Electronics (e.g., Tetracyanobutadienes)

Derivatives of this compound can be precursors to materials for molecular electronics. The reaction of electron-rich alkynes with strong electron acceptors like tetracyanoethylene (B109619) (TCNE) leads to the formation of tetracyanobutadiene (TCBD) derivatives, which are push-pull chromophores with potential applications in nonlinear optics and organic electronics. nii.ac.jp

Key aspects of TCBD synthesis and properties:

[2+2] Cycloaddition-Retroelectrocyclization (CA-RE) : This reaction between an electron-rich alkyne and TCNE is a high-yielding method to produce TCBDs under mild conditions. nii.ac.jpacs.org The resulting D-π-A structures often exhibit strong intramolecular charge-transfer (ICT) interactions. nii.ac.jp

Tunable Electronic Properties : The electronic and optical properties of TCBDs can be tuned by varying the donor and acceptor groups. acs.orgacs.org For instance, TCBDs derived from ynamides bearing pyrene (B120774) or perylene (B46583) units exhibit panchromatic absorptions and near-infrared photoluminescence in the solid state. rsc.org

Donor-Acceptor-Donor Architectures : Symmetrical D-A-D' -A-D structures with a silafluorene core have been synthesized via CA-RE reactions, and their HOMO-LUMO energy gaps can be significantly modulated by changing the peripheral donor units. acs.org

The table below summarizes the synthesis and properties of some TCBD derivatives.

| Donor Group | Acceptor | Synthetic Method | Key Property |

| 1-Azulenylethynylnaphthalene | TCNE | Pd-catalyzed alkynylation followed by CA-RE | Significant ICT interactions. nii.ac.jp |

| Silafluorene with aryl end groups | TCNE/TCNQ | Sonogashira coupling followed by CA-RE | Tunable HOMO-LUMO gaps. acs.org |

| Ynamide-pyrene/perylene | TCNE | [2+2] Cycloaddition-Retroelectrocyclization | NIR photoluminescence. rsc.org |

| Triphenylamine-tetrazine | TCNE | [2+2] Cycloaddition-Retroelectrocyclization | Strong visible absorption up to 700 nm. researchgate.net |

Conceptual Role of this compound in Scaffold Design for Chemical Biology Research

The design of novel molecular scaffolds is a cornerstone of chemical biology, aiming to explore new chemical space and develop probes to interrogate biological systems. whiterose.ac.uk this compound, with its distinct functional groups, offers a valuable starting point for creating diverse and biologically relevant scaffolds. bham.ac.uk The terminal alkyne allows for the introduction of various substituents, while the amino and amide groups provide handles for further functionalization or can be incorporated into larger peptide or peptidomimetic structures.

Ynamides, in general, are recognized as powerful building blocks for constructing multifunctional compounds and intricate molecular architectures that are otherwise challenging to synthesize. rsc.orgresearchgate.net Their unique reactivity and the relative ease of handling compared to ynamines have spurred significant interest in their application in medicinal chemistry and natural product synthesis. researchgate.netccspublishing.org.cn The development of efficient synthetic methods for ynamides has made them more accessible for a wide range of applications, including the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. bham.ac.ukjsynthchem.com

Bioisosteric Modification Strategies Involving the Amide Linkage

Bioisosterism is a fundamental strategy in medicinal chemistry used to modulate the physicochemical properties and biological activity of lead compounds. The amide bond, while crucial for the structure of many biomolecules, can be susceptible to enzymatic degradation. Replacing the amide linkage with a more stable bioisostere can enhance the metabolic stability and pharmacokinetic profile of a drug candidate.

The terminal alkyne of this compound is a prime functional group for creating amide bond bioisosteres. One of the most prominent examples is the formation of 1,2,3-triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". glenresearch.comuni-muenchen.de This reaction is highly efficient and regioselective, yielding a stable five-membered heterocyclic ring that can mimic the geometry and hydrogen bonding capabilities of an amide bond.

Another strategy involves the synthesis of other five-membered heterocycles like oxazoles and pyrazoles. Gold-catalyzed cycloaddition reactions of ynamides can lead to the formation of various substituted oxazoles. bham.ac.uk Similarly, cycloadditions with diazo compounds or sydnones can furnish pyrazole scaffolds. whiterose.ac.uk These heterocycles serve as effective non-classical bioisosteres for the amide group, often improving metabolic stability and cellular permeability.

Table 1: Potential Bioisosteric Replacements for the Amide Linkage Using this compound

| Original Moiety | Bioisosteric Replacement | Synthetic Strategy with this compound |

| Amide | 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Amide | Substituted Oxazole | Gold-Catalyzed [3+2] Cycloaddition |

| Amide | Substituted Pyrazole | Cycloaddition with Diazo Compounds or Sydnones |

Design of Enzyme Substrate Analogues for Mechanistic Studies (e.g., GABA-AT inhibitors, conceptually)

Enzyme substrate analogues are invaluable tools for elucidating enzymatic mechanisms and for the rational design of inhibitors. The structural features of this compound make it a conceptually interesting scaffold for designing inhibitors of various enzymes, including γ-aminobutyric acid aminotransferase (GABA-AT).

GABA-AT is a key enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. nih.gov Inhibition of GABA-AT leads to an increase in GABA levels, which has therapeutic benefits in the treatment of epilepsy and other neurological disorders. nih.gov A well-known irreversible inhibitor of GABA-AT is vigabatrin, (S)-4-aminohex-5-enoic acid, which contains a terminal alkene. rsc.org

Conceptually, this compound could serve as a precursor for a novel class of GABA-AT inhibitors. The terminal alkyne is a reactive functional group that can potentially act as a Michael acceptor after isomerization or participate in covalent bond formation with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition. The amino group at the 2-position mimics the amino group of the natural substrate, GABA, and is crucial for recognition and binding to the active site.

The derivatization of the terminal alkyne can lead to a variety of potential inhibitors. For instance, Sonogashira coupling with various aryl halides could introduce bulky substituents that may enhance binding affinity and selectivity. nrochemistry.comorganic-chemistry.orgnih.gov Furthermore, "click" chemistry could be employed to attach different functionalities to the alkyne, allowing for the exploration of a wide chemical space to optimize inhibitory activity.

Table 2: Conceptual Design of GABA-AT Inhibitor Analogues from this compound

| Parent Compound | Proposed Analogue from this compound | Rationale |

| GABA | This compound | Mimics the amino acid structure of GABA with a reactive alkyne. |

| Vigabatrin ((S)-4-aminohex-5-enoic acid) | (S)-2-Aminohex-5-ynamide | Isosteric replacement of the carboxylic acid with an amide and a shift in the amino group position, retaining the key terminal unsaturation. |

Future Directions and Perspectives in this compound Research

The potential of this compound as a versatile building block in organic synthesis and medicinal chemistry is substantial, yet largely untapped. Future research is expected to focus on several key areas:

Development of Novel Synthetic Methodologies: While general methods for ynamide synthesis exist, the development of more efficient, stereoselective, and scalable routes to this compound and its derivatives will be crucial for its broader application. orgsyn.orgnih.gov This includes exploring novel catalytic systems and reaction conditions.

Exploration of Derivatization Reactions: The terminal alkyne offers a plethora of opportunities for derivatization. Future work will likely involve a more systematic exploration of its reactivity in various transformations, such as cycloaddition reactions, nih.govrsc.org cross-coupling reactions, nrochemistry.comorganic-chemistry.orgnih.gov and hydrofunctionalizations, to generate libraries of novel compounds.

Application in Scaffold-Based Drug Discovery: The use of this compound as a scaffold for the synthesis of compound libraries for high-throughput screening will be a promising avenue for identifying new bioactive molecules. whiterose.ac.uk Its ability to participate in "click" chemistry makes it particularly suitable for fragment-based drug discovery and the synthesis of DNA-encoded libraries.

Design and Synthesis of Targeted Enzyme Inhibitors: Building on the conceptual framework for GABA-AT inhibitors, future studies could involve the rational design and synthesis of this compound derivatives as inhibitors for other enzymes where a reactive alkyne could be advantageous for covalent modification of the active site.

Q & A

Q. How can researchers ensure compliance with open-data policies while protecting intellectual property in ynamide studies?

- Methodological Answer : Deposit raw spectral data and crystallographic files in public repositories (e.g., Cambridge Structural Database) under embargo periods. Use anonymized datasets for publications, and document synthesis protocols in supplementary materials with controlled vocabularies (e.g., IUPAC nomenclature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.